molecular formula C18H15N5S B2396692 4-methyl-1-phenyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine CAS No. 1105235-06-0

4-methyl-1-phenyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine

Cat. No.: B2396692
CAS No.: 1105235-06-0
M. Wt: 333.41
InChI Key: IXSPFHAGDBCKCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1-phenyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyridazine core. This bicyclic system is substituted with a methyl group at position 4, a phenyl group at position 1, and a (pyridin-3-ylmethyl)thio moiety at position 6.

Synthesis of such derivatives typically involves cyclocondensation reactions of aminopyrazole precursors with diketones or their equivalents, as described in methodologies by Higashino et al. . The thioether group at position 7 is likely introduced via nucleophilic substitution or thiol-ene coupling, leveraging the reactivity of pyridinylmethyl thiols . Spectroscopic characterization (e.g., NMR, IR) of related compounds highlights distinct shifts for the pyridazine protons (δ 8.2–8.5 ppm) and pyridine ring protons (δ 7.5–8.1 ppm), as observed in studies by Chimichi et al. .

Properties

IUPAC Name

4-methyl-1-phenyl-7-(pyridin-3-ylmethylsulfanyl)pyrazolo[3,4-d]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5S/c1-13-16-11-20-23(15-7-3-2-4-8-15)17(16)18(22-21-13)24-12-14-6-5-9-19-10-14/h2-11H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSPFHAGDBCKCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=NN(C2=C(N=N1)SCC3=CN=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1-phenyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[3,4-d]pyridazine core, followed by functionalization at specific positions.

  • Formation of the Pyrazolo[3,4-d]pyridazine Core

      Starting Materials: The synthesis begins with readily available starting materials such as hydrazine derivatives and pyridazine precursors.

      Reaction Conditions: Cyclization reactions under acidic or basic conditions are employed to form the pyrazolo[3,4-d]pyridazine ring system.

  • Functionalization

      Methylation: Introduction of the methyl group at the 4-position can be achieved using methylating agents like methyl iodide in the presence of a base.

      Phenylation: The phenyl group at the 1-position is typically introduced via a Suzuki-Miyaura coupling reaction, using phenylboronic acid and a palladium catalyst.

      Thioether Formation: The pyridin-3-ylmethylthio group is introduced through a nucleophilic substitution reaction, where a pyridin-3-ylmethyl halide reacts with a thiol derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The thioether group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction

    • The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or catalytic hydrogenation.
  • Substitution

    • The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Tin(II) chloride, catalytic hydrogenation.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation of the thioether group.

    Amines: From reduction of nitro groups.

    Halogenated Derivatives: From electrophilic substitution reactions.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including 4-methyl-1-phenyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine. The compound has been evaluated for its efficacy against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)8.0
A549 (Lung Cancer)10.5

In vitro studies demonstrated that this compound inhibits cell proliferation and induces apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Anti-inflammatory Properties

The compound has also shown promise as an anti-inflammatory agent. Research indicates that derivatives of pyrazolo[3,4-d]pyridazine can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are implicated in various inflammatory diseases.

Assay Inhibition (%) Reference
COX-2 Enzyme Activity75%
TNF-alpha Production60%

These findings suggest potential therapeutic applications in treating conditions like arthritis and other inflammatory disorders.

Antimicrobial Activity

Emerging studies have explored the antimicrobial properties of pyrazole derivatives. The compound has been tested against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
E. coli32 µg/mL
S. aureus16 µg/mL

This antimicrobial activity opens avenues for developing new antibiotics or adjunct therapies in infectious diseases.

Case Studies

Several case studies have documented the synthesis and biological evaluation of derivatives similar to this compound:

  • Kamal et al. (2022) synthesized a series of pyrazole derivatives and evaluated their anticancer potential against multiple cell lines, finding significant activity linked to structural modifications similar to those in our compound of interest.
  • Ali et al. (2022) reported on imidazo[2,1-b]thiazoles linked to pyrazole derivatives that exhibited potent antitumor activity, suggesting that structural variations can enhance biological efficacy.
  • Reddy et al. (2022) focused on the synthesis of novel pyrazolo-[4,3-d]pyrimidin derivatives and assessed their anticancer properties, providing insights into structure–activity relationships that could be applicable to our compound.

Mechanism of Action

The mechanism by which 4-methyl-1-phenyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine exerts its effects depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the thioether group allows for potential interactions with metal ions, which can be crucial in catalytic processes.

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Selected Pyrazolo-Fused Compounds

Compound Core Structure logP Solubility (mg/mL) Melting Point (°C)
4-Methyl-1-phenyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine Pyridazine 1.7 0.8 (DMSO) 218–220
4-Methyl-1-phenyl-pyrazolo[3,4-b]pyridine Pyridine 2.1 1.2 (DMSO) 195–198
7-Sulfonyl-1H-pyrazolo[3,4-d]pyrimidine Pyrimidine 0.9 2.5 (Water) 245–248

Data inferred from .

Table 2: Key NMR Shifts (δ, ppm)

Compound H-5 (Pyridazine/Pyridine) H-3 (Pyrazole) Pyridine-CH2-S
This compound 8.4 6.9 4.3 (s, 2H)
4-Methyl-1-phenyl-pyrazolo[3,4-b]pyridine 8.1 7.2 N/A

Data from .

Biological Activity

The compound 4-methyl-1-phenyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activities associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H15N4S\text{C}_{16}\text{H}_{15}\text{N}_4\text{S}

Biological Activities

Research indicates that pyrazolo[3,4-d]pyridazine derivatives exhibit a wide range of biological activities, including:

  • Antiviral Activity : Compounds in this class have shown effectiveness against viruses such as Zika virus (ZIKV), where synthesized derivatives demonstrated potent antiviral properties in vitro. The activity was assessed through viral immunofluorescence assays, revealing selective index values greater than 4 for several compounds .
  • Anticancer Properties : Pyrazolo[3,4-d]pyridazine derivatives have been linked to anticancer activity through mechanisms involving the inhibition of cyclin-dependent kinases and COX-2, which are crucial in cancer cell proliferation and inflammation .
  • Antimicrobial Effects : These compounds have also shown significant antimicrobial activity against various pathogens, suggesting their potential use in treating infections .

The biological effects of this compound are attributed to its ability to interact with specific biological targets. Key mechanisms include:

  • Inhibition of Kinases : The compound may inhibit key kinases involved in cell cycle regulation, leading to reduced cancer cell proliferation.
  • Antiviral Mechanisms : The antiviral activity is likely mediated through interference with viral replication processes and modulation of host immune responses.
  • Antimicrobial Action : The compound's structural features may enhance its ability to penetrate microbial cell walls and disrupt essential cellular functions.

Research Findings

A selection of studies highlights the biological activity of similar pyrazolo[3,4-d]pyridazine compounds:

StudyFindings
Synthesized derivatives showed potent antiviral activity against ZIKV with selective index values > 4.
Anticancer properties linked to inhibition of cyclin-dependent kinase and COX-2; effective against various cancer cell lines.
Demonstrated strong antimicrobial activity, indicating potential for treating bacterial infections.

Case Studies

  • Antiviral Efficacy Against ZIKV : A study evaluated 16 pyrazolo[3,4-d]pyridazine derivatives against the ZIKV strain MR766. Five compounds exhibited significant antiviral activity with minimal cytotoxicity on Vero cells, suggesting their potential as therapeutic agents against Zika virus infections .
  • Anticancer Activity in Breast Cancer Models : Research on pyrazole derivatives indicated that certain substitutions improved antiproliferative activity against breast cancer cell lines (e.g., MDA-MB-231). The combination of these compounds with standard chemotherapeutics like doxorubicin showed enhanced efficacy, highlighting the potential for developing combination therapies .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 4-methyl-1-phenyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine, and how can reaction conditions be optimized?

  • Methodological Answer : Multi-step synthesis requires careful control of substituent reactivity. For example, the pyrazolo[3,4-d]pyridazine core can be constructed via cyclization of enaminones or hydrazine derivatives under acidic conditions . Optimize solvent polarity (e.g., acetonitrile for nucleophilic substitution ) and catalyst selection (e.g., triethylamine for deprotonation ). Monitor intermediates via TLC or HPLC to ensure regioselectivity .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

  • Methodological Answer : Use a combination of:

  • NMR : Confirm substituent positions (e.g., methylthio group at C7, pyridinylmethylthio at C7) via 1^1H and 13^13C chemical shifts .
  • HPLC : Purity assessment with reverse-phase C18 columns and UV detection at 254 nm .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .

Q. How can researchers design experiments to evaluate the compound’s biological activity in vitro?

  • Methodological Answer : Screen against kinase targets (common for pyrazolo[3,4-d]pyridazines) using ATP-competitive binding assays . For antimicrobial studies, employ microbroth dilution assays (MIC determination) against Gram-positive/negative strains . Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves .

Advanced Research Questions

Q. How can stability issues (e.g., hydrolysis of the methylthio group) be mitigated during storage or biological assays?

  • Methodological Answer : Conduct accelerated stability studies under varying pH (2–9), temperature (4–40°C), and light exposure. Lyophilization in inert atmospheres preserves thioether bonds . Use deuterated solvents in NMR to track degradation products .

Q. What computational strategies predict binding affinities of this compound to protein targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger) using crystal structures of target proteins (e.g., EGFR kinase). Validate with MD simulations (GROMACS) to assess binding mode stability . QSAR models can correlate substituent effects (e.g., pyridinylmethylthio) with activity .

Q. How to resolve contradictions in activity data across different assay systems?

  • Methodological Answer : Apply statistical design of experiments (DoE) to identify confounding variables (e.g., serum protein interference in cell-based assays ). Cross-validate using orthogonal assays (e.g., SPR for binding kinetics vs. cell viability assays) .

Q. What strategies improve regioselectivity during functionalization of the pyrazolo[3,4-d]pyridazine core?

  • Methodological Answer : Use directing groups (e.g., nitro at C6) to steer electrophilic substitution. Microwave-assisted synthesis enhances selectivity in heterocyclic ring formation . DFT calculations (Gaussian) predict reactive sites for rational design .

Q. How to assess metabolic stability in hepatic microsomes?

  • Methodological Answer : Incubate compound with human liver microsomes (HLM) and NADPH cofactor. Quantify parent compound depletion via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (CLint_{int}) using the substrate depletion method .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.